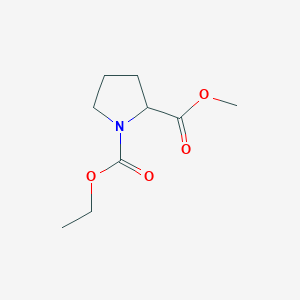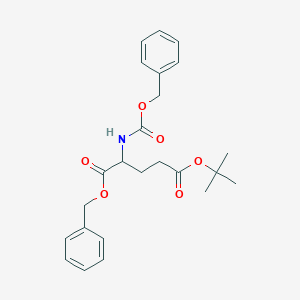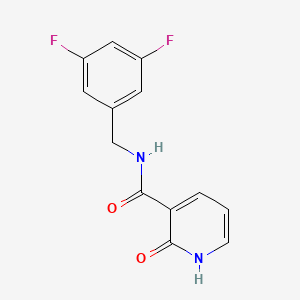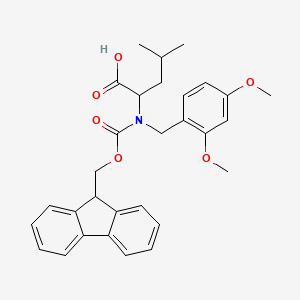![molecular formula C12H9IN2O2S B15156337 2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-iodophenylmethylsulfanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-iodophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-iodobenzyl chloride with sodium sulfide in an appropriate solvent.
Nitration of pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The 4-iodophenylmethylsulfanyl intermediate is then coupled with the nitrated pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Palladium catalysts, along with suitable ligands and bases, are typically employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl or alkyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
Uniqueness
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is unique due to the presence of the iodine atom, which can be utilized in specific synthetic transformations such as palladium-catalyzed cross-coupling reactions. The combination of the nitro and sulfanyl groups also provides a versatile platform for further functionalization and study.
Eigenschaften
Molekularformel |
C12H9IN2O2S |
|---|---|
Molekulargewicht |
372.18 g/mol |
IUPAC-Name |
2-[(4-iodophenyl)methylsulfanyl]-5-nitropyridine |
InChI |
InChI=1S/C12H9IN2O2S/c13-10-3-1-9(2-4-10)8-18-12-6-5-11(7-14-12)15(16)17/h1-7H,8H2 |
InChI-Schlüssel |
HALMDXRLMRXYNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)


![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)


![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)

![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
